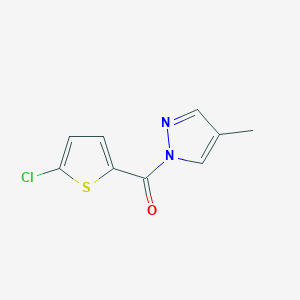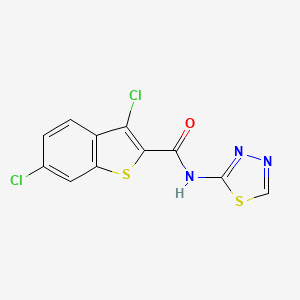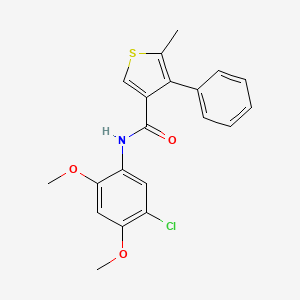
(5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
Descripción general
Descripción
(5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is an organic compound that features a chlorinated thiophene ring and a methyl-substituted pyrazole ring connected by a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors in the presence of sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The chlorinated thiophene and the pyrazole are coupled using a methanone linker, typically under basic conditions with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while reducing reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the methanone group, converting it to a methanol group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: (5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or as intermediates in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanol: A reduced form of the compound.
(5-bromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone: A brominated analog.
(5-chlorothiophen-2-yl)(4-ethyl-1H-pyrazol-1-yl)methanone: An ethyl-substituted analog.
Uniqueness
(5-chlorothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone is unique due to its specific combination of a chlorinated thiophene ring and a methyl-substituted pyrazole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-6-4-11-12(5-6)9(13)7-2-3-8(10)14-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXGDWRFTDAAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3595348.png)
![ETHYL 4-({[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B3595350.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3595356.png)
![[4-(TERT-BUTYL)PHENYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595358.png)

![(5E)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione](/img/structure/B3595373.png)

![methyl (3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate](/img/structure/B3595382.png)
![2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B3595389.png)
![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B3595405.png)
![methyl 4-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B3595421.png)
![methyl 5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3595429.png)


